molecular formula C7H2Cl2F4 B051740 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene CAS No. 112290-01-4

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene

Cat. No. B051740
M. Wt: 232.99 g/mol
InChI Key: DMBPTCKJFRNICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H2Cl2F4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Scientific Research Applications

Fluorinated benzene compounds, such as 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene, are of significant interest in the field of chemistry due to their unique properties. These compounds are widely utilized in various scientific applications, including material science, pharmaceuticals, and environmental studies. The incorporation of fluorine atoms into organic molecules alters their chemical and physical behaviors, making them valuable in the development of new materials and drugs.

Applications in Supramolecular Chemistry

One of the critical areas of application for fluorinated benzene compounds is supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), for instance, have shown substantial importance in disciplines ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly behavior of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates the potential of fluorinated benzene derivatives in creating advanced molecular architectures. This adaptability suggests a promising future for similar fluorinated compounds in versatile applications (Cantekin, de Greef, & Palmans, 2012).

Role in Green Chemistry

The development of environmentally friendly chemical processes is another significant area where fluorinated benzene compounds have found application. Fluoroalkylation reactions, particularly in aqueous media, highlight the progress of integrating fluorine-containing functionalities into molecules with minimal environmental impact. These methodologies facilitate the synthesis of new pharmaceuticals, agrochemicals, and functional materials, leveraging the unique effects of fluorine on the molecules' properties. The exploration of aqueous fluoroalkylation underlines the commitment to green chemistry principles, emphasizing the importance of such fluorinated compounds in sustainable practices (Song et al., 2018).

Advances in Drug Discovery

Fluorinated benzene compounds play a pivotal role in pharmaceutical research, especially in the discovery of new drugs. The introduction of fluorine or fluorinated groups into chemical entities significantly enhances their activity profile against various diseases, including malaria. The presence of fluorinated scaffolds in drug molecules can improve their pharmacokinetic properties, such as bioavailability and metabolic stability, making these compounds crucial in the development of next-generation pharmaceuticals (Upadhyay et al., 2020).

properties

IUPAC Name

1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPTCKJFRNICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552902
Record name 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene

CAS RN

112290-01-4
Record name 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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